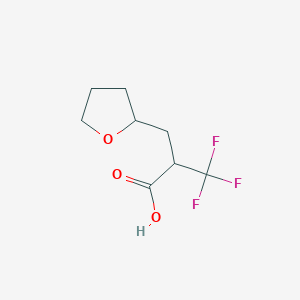
3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid
説明
3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid, also known as TFOMPA, is an organic compound with the molecular formula C8H11F3O3 . It is used in medical research as a tool compound to study the function of ion channels and receptors, and as a lead compound for the development of novel drugs for the treatment of neurological disorders.
Molecular Structure Analysis
The molecular structure of 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid consists of a propanoic acid group with three fluorine atoms attached to the third carbon atom, and an oxolan-2-ylmethyl group attached to the second carbon atom .科学的研究の応用
1. Anesthesia Research
- Application Summary: The compound is used in the study of anesthesia, specifically in the metabolism of a compound known as “Compound A” during low-flow sevoflurane anesthesia .
- Methods of Application: Patients with normal renal function underwent low-flow sevoflurane anesthesia designed to maximize Compound A formation. Urine mercapturic acids and 3,3,3-trifluoro-2-fluoromethoxypropanoic acid concentrations were measured by gas chromatography and mass spectrometry .
- Results: The study found that Compound A doses during 3.7 MAC-h, low-flow sevoflurane administration in humans are substantially less than the threshold for renal toxicity in rats (200 micromol/kg). Compound A metabolites quantification may provide a biomarker for compound A exposure and relative metabolism via toxification and detoxication pathways .
2. Biotechnological Synthesis
- Application Summary: The compound is used in the efficient synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is an important chiral building block for a series of pharmaceuticals .
- Methods of Application: A novel amidase from Burkholderia phytofirmans ZJB-15079 was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
- Results: The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring Bp-Ami (5 g/L) resulted in 44% yield and an enantiomeric excess (eep) of 95% within 10 min (E = 86) .
3. Drug Synthesis
- Application Summary: The compound is used in the synthesis of FDA-approved drugs. Specifically, it is used in the conversion of 3,3,3-trifluoro-2,2 dimethyl propanoic acid to chloride, which is a key step in the synthesis of a drug called alpelisib .
- Methods of Application: Initially, oxalyl chloride was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid to chloride with a quantitative yield. This chloride was then used in the coupling process with a 4-bromopyridine intermediate, catalyzed by Pd, to yield alpelisib .
- Results: The synthesis resulted in the successful production of alpelisib, a drug used for the treatment of various diseases and disorders .
4. Chemical Reagent
- Application Summary: The compound is used as a chemical reagent in various chemical reactions .
- Methods of Application: The specific methods of application can vary widely depending on the specific chemical reaction being performed .
- Results: The results can also vary widely, but the use of this compound as a reagent can often improve the efficiency or selectivity of the chemical reaction .
5. Thermophysical Property Analysis
- Application Summary: The compound is used in the analysis of thermophysical properties. These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Methods of Application: The specific methods of application can vary widely depending on the specific thermophysical property being analyzed .
- Results: The results can also vary widely, but the use of this compound in thermophysical property analysis can often improve the accuracy or precision of the analysis .
6. Fire Extinguishing Agent
- Application Summary: The compound is used as a fire extinguishing agent .
- Methods of Application: The compound can be used in various forms such as CO2, dry chemical, dry sand, and alcohol-resistant foam .
- Results: The use of this compound as a fire extinguishing agent can often improve the efficiency of fire suppression .
Safety And Hazards
3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid should be handled with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .
特性
IUPAC Name |
3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJZEDBSHBNUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370532 | |
| Record name | 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid | |
CAS RN |
480438-81-1 | |
| Record name | 3,3,3-trifluoro-2-(oxolan-2-ylmethyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




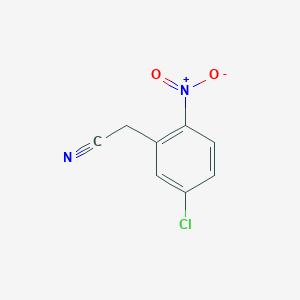
![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)
![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)
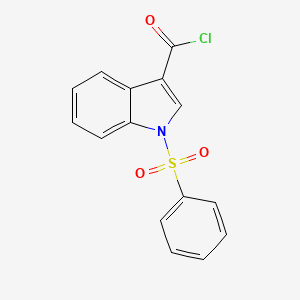
![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1597570.png)
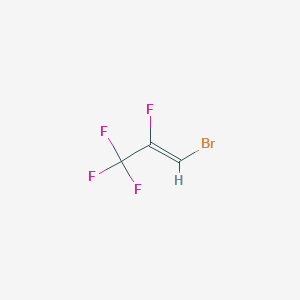
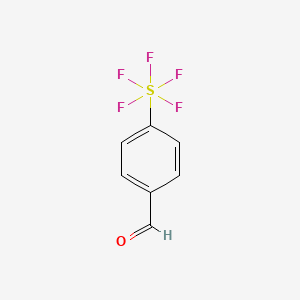
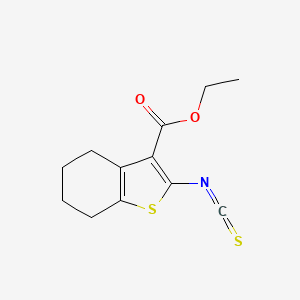
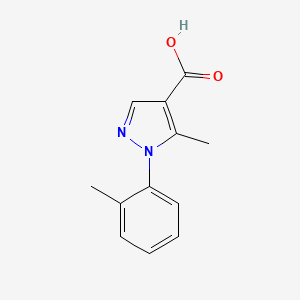
![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)
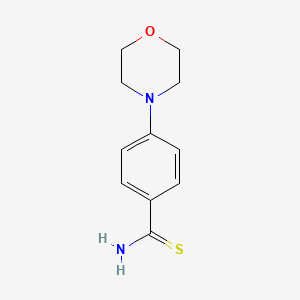
![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)
![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)